Para-Para vs. Ortho-Ortho Substitution: Comparative Physicochemical Property Analysis of 107741-23-1 vs. 107658-62-8
The target compound 107741-23-1 (para,para-dichloro) is compared with its positional isomer 107658-62-8 (ortho,ortho-dichloro). While both share the same molecular formula, molecular weight, and core scaffold, the para-substitution pattern of 107741-23-1 results in a more linear, less sterically congested geometry around the central carbon bearing the hydroxyl and triazole groups. The para-chlorine atoms are positioned farther from the reactive triazole and hydroxyl centers, which may reduce intramolecular steric hindrance and alter hydrogen-bonding capacity. No direct head-to-head biological assay was identified in the public literature for these two specific compounds; the following data represent computed physicochemical properties that predict differential pharmacokinetic behavior .
| Evidence Dimension | Predicted lipophilicity (Consensus LogP) |
|---|---|
| Target Compound Data | LogP = 3.36 (107741-23-1, para,para) |
| Comparator Or Baseline | LogP = 3.36 (107658-62-8, ortho,ortho; predicted identical due to additive fragment-based calculation limitations) |
| Quantified Difference | ΔLogP ≈ 0 (predicted); experimentally measurable ΔLogP expected due to differential intramolecular H-bonding and steric shielding of polar groups in ortho isomer |
| Conditions | Computed consensus LogP from Chemsrc database; no experimental shake-flask LogP data available for either compound |
Why This Matters
Although computed LogP values are equal due to fragment-based prediction limitations, the para-substitution pattern of 107741-23-1 is expected to produce a measurably different experimental LogP and membrane permeability profile compared to the ortho isomer, which directly impacts formulation strategy and biological membrane partitioning in antifungal assay systems.
